molecular formula C22H28N2O4 B4732533 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B4732533
M. Wt: 384.5 g/mol
InChI Key: HUZQVYYNROYOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has shown promising results in various preclinical studies as a potential treatment for several neurological disorders.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol involves the inhibition of serotonin reuptake and partial agonism of the 5-HT1A receptor. The compound binds to the serotonin transporter and prevents the reuptake of serotonin into the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. This results in an increase in serotonin transmission and modulation of the activity of the 5-HT1A receptor, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, leading to anxiolytic and antidepressant effects. The compound has also been shown to modulate the activity of the noradrenergic system, leading to improved cognitive function and memory. In addition, it has been found to have antioxidant properties and can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol in lab experiments include its high selectivity for the serotonin transporter and partial agonism of the 5-HT1A receptor, which makes it a promising candidate for the treatment of several neurological disorders. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research on 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a neuroprotective agent against oxidative stress-induced damage. Furthermore, research could be conducted to optimize the synthesis method and improve the solubility and bioavailability of the compound.

Scientific Research Applications

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol has shown potential therapeutic applications in several neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The compound has also been shown to modulate the activity of the dopamine and norepinephrine systems in the brain, which are implicated in the pathophysiology of several neurological disorders.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-[(3-methoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-26-20-6-2-4-17(12-20)13-24-10-9-23(15-19(24)8-11-25)14-18-5-3-7-21-22(18)28-16-27-21/h2-7,12,19,25H,8-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZQVYYNROYOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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